molecular formula C24H25N3OS B2941684 1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-(m-tolyl)thiourea CAS No. 851971-62-5

1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-(m-tolyl)thiourea

Cat. No. B2941684
CAS RN: 851971-62-5
M. Wt: 403.54
InChI Key: JOTGXSXRDCAEQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-(m-tolyl)thiourea is a compound that has been synthesized for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, and its mechanism of action has been studied extensively.

Scientific Research Applications

Heteroaromatic Decarboxylative Reactions

Research on furan-2-ylmethyl and similar heteroaromatic compounds has shown that they undergo facile decarboxylative Claisen rearrangement, leading to the production of 2,3-disubstituted heteroaromatic products. This reaction pathway is of interest for synthesizing complex organic structures, indicating the compound's utility in organic synthesis and chemical engineering (Craig et al., 2005).

Spectral and Structural Characterization

Furan-2-ylmethyl thiourea derivatives have been extensively characterized using vibrational spectroscopy, NMR, and XRD studies. These studies provide a foundational understanding of the molecular structure, electronic properties, and potential for intramolecular interactions, such as hydrogen bonding, which could influence their biological activity and material properties (Lestard et al., 2015).

Molecular Electronics and Photovoltaics

Derivatives of furan-2-ylmethyl have been studied for their potential in electronic applications, such as in dye-sensitized solar cells. The modification of phenothiazine derivatives with furan linkers has shown improved solar energy-to-electricity conversion efficiency, highlighting the relevance of such compounds in renewable energy technologies (Kim et al., 2011).

Antimicrobial Activity

Thiourea derivatives, including those with furan-2-ylmethyl groups, have demonstrated antimicrobial properties. Their structural and spectral properties have been linked to their biological activity, indicating the potential use of these compounds in developing new antimicrobial agents (Karipcin et al., 2013).

Chemical Synthesis and Functionalization

The compound and its derivatives have been involved in various chemical reactions, providing insights into their reactivity and potential applications in synthetic chemistry. Studies have focused on their ability to undergo reactions such as oxidative annulation and catalytic oxidative reactions, useful for constructing complex organic molecules (Yu et al., 2015).

properties

IUPAC Name

1-(furan-2-ylmethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-(3-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3OS/c1-17-7-5-8-19(15-17)26-24(29)27(16-20-9-6-14-28-20)13-12-21-18(2)25-23-11-4-3-10-22(21)23/h3-11,14-15,25H,12-13,16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTGXSXRDCAEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)N(CCC2=C(NC3=CC=CC=C32)C)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-(m-tolyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.